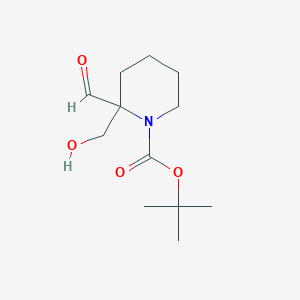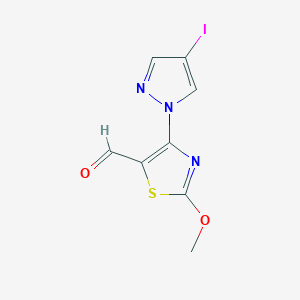
4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains iodine, pyrazole, methoxy, thiazole, and aldehyde functional groups
Vorbereitungsmethoden
The synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent.
Formation of the thiazole ring: This involves the reaction of a thioamide with a haloketone.
Methoxylation: The thiazole ring is methoxylated using methanol and a base.
Formylation: Finally, the aldehyde group is introduced using a formylating agent such as Vilsmeier-Haack reagent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better scalability.
Analyse Chemischer Reaktionen
4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like methanol, ethanol, and dichloromethane. Major products formed from these reactions include carboxylic acids, alcohols, substituted pyrazoles, and various condensation products.
Wissenschaftliche Forschungsanwendungen
4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer, bacterial infections, and inflammatory diseases.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Chemical Biology: The compound is used in the design of chemical probes for investigating biological pathways and cellular processes.
Wirkmechanismus
The mechanism of action of 4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant for enzymes involved in cancer cell proliferation and bacterial cell wall synthesis.
Modulating Receptors: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Interfering with DNA/RNA: The compound may intercalate into DNA or RNA, disrupting their function and leading to cell death.
Molecular targets and pathways involved include kinases, proteases, and transcription factors, among others.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde include:
4-Iodopyrazole: A simpler structure lacking the thiazole and methoxy groups, used as an intermediate in organic synthesis.
2-Methoxy-1,3-thiazole-5-carbaldehyde: Lacks the pyrazole and iodine groups, used in the synthesis of various heterocyclic compounds.
4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde: Similar structure with bromine instead of iodine, potentially offering different reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and diverse applications in research and industry.
Eigenschaften
Molekularformel |
C8H6IN3O2S |
|---|---|
Molekulargewicht |
335.12 g/mol |
IUPAC-Name |
4-(4-iodopyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C8H6IN3O2S/c1-14-8-11-7(6(4-13)15-8)12-3-5(9)2-10-12/h2-4H,1H3 |
InChI-Schlüssel |
WMOABEDCOULNAS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=C(S1)C=O)N2C=C(C=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


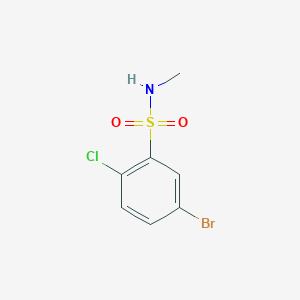

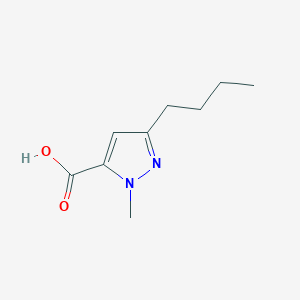
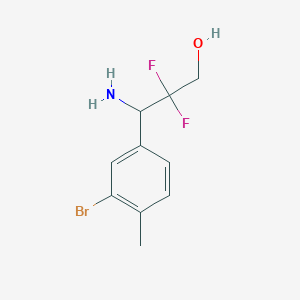
![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13302943.png)
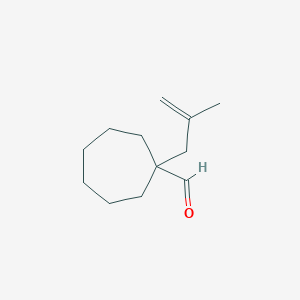
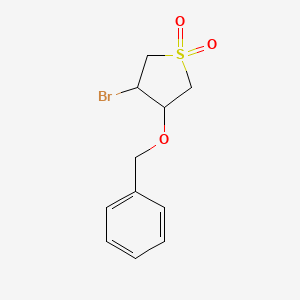
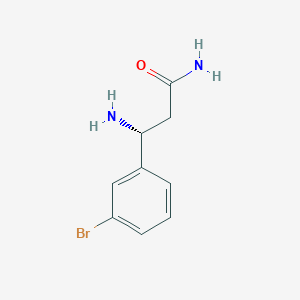
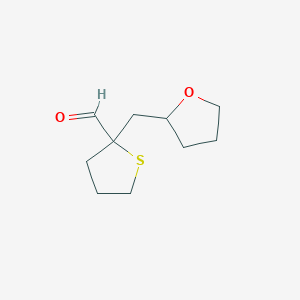
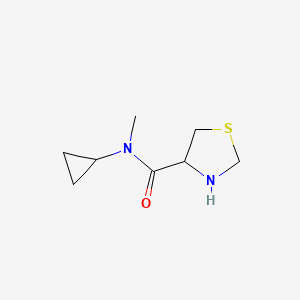
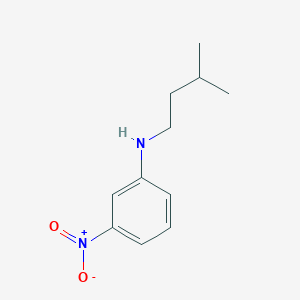
![Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate](/img/structure/B13302985.png)
![6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid](/img/structure/B13302986.png)
